![molecular formula C11H15F2N B2866831 (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine CAS No. 2248183-41-5](/img/structure/B2866831.png)
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral compound that belongs to the class of phenethylamine derivatives, which are known to exhibit various biological activities. The compound is also known by its chemical name, 'Difluoromethylphenidate' or 'DFMP'.
Wirkmechanismus
The mechanism of action of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine involves the inhibition of dopamine and norepinephrine reuptake, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to enhance cognitive function and improve attention and focus.
Biochemical and Physiological Effects:
Studies have shown that (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine can improve cognitive function, attention, and focus in both healthy individuals and those with neurological and psychiatric disorders. It has also been shown to increase wakefulness and reduce fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a valuable tool for studying the role of these neurotransmitters in various neurological and psychiatric disorders. However, one limitation is its potential for abuse and addiction, which must be taken into consideration when conducting experiments.
Zukünftige Richtungen
1. Further studies are needed to determine the long-term effects of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine on cognitive function and brain structure.
2. Investigate the potential therapeutic applications of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine in treating other neurological and psychiatric disorders.
3. Explore the potential for developing new drugs based on the structure of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine with improved selectivity and reduced potential for abuse and addiction.
4. Investigate the potential for using (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine as a tool for studying the role of dopamine and norepinephrine in various neurological and psychiatric disorders.
In conclusion, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine is a chemical compound that has demonstrated potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, which leads to an increase in neurotransmitter levels and enhanced cognitive function. While it has advantages as a research tool, its potential for abuse and addiction must be taken into consideration. Further studies are needed to fully understand its effects and potential applications.
Synthesemethoden
The synthesis of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine involves the reaction of 4-(difluoromethyl)benzyl cyanide with magnesium in the presence of a nickel catalyst. This reaction leads to the formation of 4-(difluoromethyl)phenylmagnesium bromide, which is then reacted with (R)-2-chloro-3-methylbutane to yield the final product.
Wissenschaftliche Forschungsanwendungen
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other drugs such as methylphenidate and amphetamine.
Eigenschaften
IUPAC Name |
(2R)-3-[4-(difluoromethyl)phenyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-8(7-14)6-9-2-4-10(5-3-9)11(12)13/h2-5,8,11H,6-7,14H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZUXXSIBVLQPI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

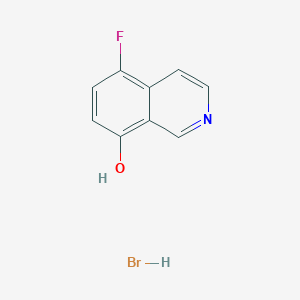
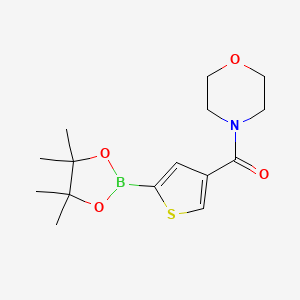

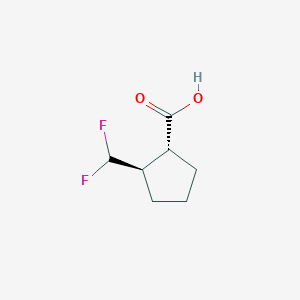
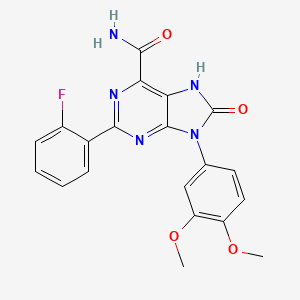
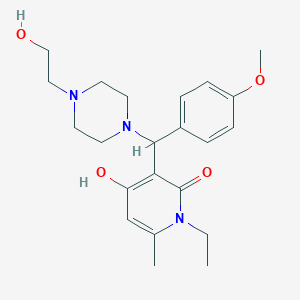
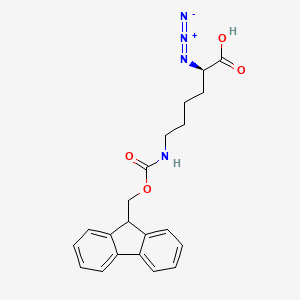
![N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2866759.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2866761.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2866762.png)
![1-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2866768.png)
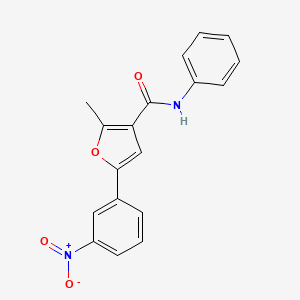
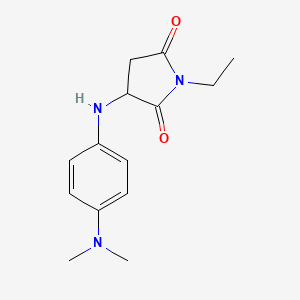
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2866771.png)